molecular formula C11H14ClN3O B2396572 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride CAS No. 2031670-78-5

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride

Cat. No. B2396572
CAS RN: 2031670-78-5
M. Wt: 239.7
InChI Key: LEAUADZLQQRBOG-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride, also known as PPOH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOH is a derivative of oxadiazole and is known for its unique chemical properties that make it an ideal candidate for different research applications.

Advantages and Limitations for Lab Experiments

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its unique chemical properties that make it an ideal candidate for different research applications. This compound is relatively easy to synthesize and purify, and its effects can be easily measured using different techniques such as electrophysiology, imaging, and behavioral assays. However, one of the limitations of this compound is its selectivity towards the H3 histamine receptor, which may limit its applications in some research fields.

Future Directions

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride has several potential future directions in different research fields. In medicinal chemistry, this compound can be used as a starting point for the development of new anticonvulsant, analgesic, and anti-inflammatory drugs. In pharmacology, this compound can be used as a tool compound to study the role of histamine receptors in different physiological and pathological processes. In neuroscience, this compound can be used to study the modulation of neurotransmitter release and synaptic plasticity. Overall, this compound has significant potential for future research in different fields, and its unique chemical properties make it an ideal candidate for various applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. The synthesis method of this compound involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-amino-1-propanol in the presence of a suitable solvent and reagents. This compound has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. This compound has several advantages and limitations for lab experiments, and its potential future directions are significant in different research fields.

Synthesis Methods

The synthesis of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-amino-1-propanol in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions, and the product is purified using different techniques such as column chromatography, recrystallization, and others. The yield of this compound depends on various factors such as the purity of the starting materials, reaction conditions, and purification methods.

Scientific Research Applications

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride has been extensively studied for its potential applications in different fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In pharmacology, this compound has been used as a tool compound to study the role of histamine receptors in various physiological and pathological processes. In neuroscience, this compound has been shown to modulate the release of neurotransmitters and influence synaptic plasticity.

properties

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAUADZLQQRBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC(=NO1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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